molecular formula C6H13NO2 B3291281 Methyl 2-amino-2-methylbutanoate CAS No. 87162-70-7

Methyl 2-amino-2-methylbutanoate

Cat. No. B3291281
CAS RN: 87162-70-7
M. Wt: 131.17 g/mol
InChI Key: LYSVZYUJIMIKEB-UHFFFAOYSA-N
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Description

“Methyl 2-amino-2-methylbutanoate” is a compound that has been identified in various forms such as “®-Methyl 2-amino-2-methylbutanoate hydrochloride” and "(S)-Methyl 2-amino-2-methylbutanoate hydrochloride" . It is typically stored in an inert atmosphere at room temperature .


Synthesis Analysis

The synthesis of “Methyl 2-amino-2-methylbutanoate” can involve various methods. For instance, the reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, and nucleophilic attack by an azide ion on an alkyl halide . More specific synthesis pathways and conditions would need to be determined based on the desired end product and its specific form .


Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-2-methylbutanoate” can be represented by the linear formula C6H14ClNO2 . The InChI code for this compound is 1S/C6H13NO2.ClH/c1-4-6(2,7)5(8)9-3;/h4,7H2,1-3H3;1H/t6-;/m1./s1 .


Chemical Reactions Analysis

The chemical reactions involving “Methyl 2-amino-2-methylbutanoate” can be complex and varied. For example, it can be involved in hydrogen addition reactions . The specific reactions and their mechanisms would depend on the conditions and the reactants involved .


Physical And Chemical Properties Analysis

“Methyl 2-amino-2-methylbutanoate” is a solid at room temperature . Its molecular weight is 167.64 . More specific physical and chemical properties would depend on the specific form of the compound and the conditions under which it is stored and used.

Scientific Research Applications

These applications highlight the versatility of methyl 2-amino-2-methylbutanoate across different scientific domains. Its role extends from fundamental research to practical applications, making it an intriguing compound for further exploration . If you need more information or have additional questions, feel free to ask! 😊

Safety and Hazards

“Methyl 2-amino-2-methylbutanoate” is associated with certain hazards. It has been classified with the signal word “Warning” and hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding exposure to heat, sparks, open flames, and hot surfaces, and using personal protective equipment .

properties

IUPAC Name

methyl 2-amino-2-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4-6(2,7)5(8)9-3/h4,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSVZYUJIMIKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-2-methylbutanoate

CAS RN

87162-70-7
Record name methyl 2-amino-2-methylbutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-amino-2-methylbutanoic acid HCl salt (20 g, 130.2 mmol) was suspended in 150 mL methanol. A solution of HCL (4M in dioxane was added and the mixture heated to 50° C. overnight. The mixture was cooled to room temperature and evaporated to dryness under vacuum. The resulting isovaline methyl ester (20 g) was used without further purification. 1H NMR (300 MHz, DMSO) δ 3.78-3.64 (m, 1H), 3.61 (s, 3H), 3.54-3.41 (m, 1H), 2.50 (d, J=1.6 Hz, 1H), 1.76 (s, 2H), 1.66-1.35 (m, 2H), 1.17 (s, 3H), 0.77 (t, J=7.5 Hz, 3H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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